molecular formula C9H18BrCl B8233831 1-Bromo-9-chlorononane

1-Bromo-9-chlorononane

Cat. No.: B8233831
M. Wt: 241.59 g/mol
InChI Key: GRPYAHAFRYQIEX-UHFFFAOYSA-N
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Description

1-Bromo-9-chlorononane is an organic compound with the molecular formula C₉H₁₈BrCl. It belongs to the class of haloalkanes, which are alkanes substituted with halogen atoms. This compound is characterized by the presence of a bromine atom at the first carbon and a chlorine atom at the ninth carbon of a nonane chain. Haloalkanes are known for their reactivity and are widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9-chlorononane can be synthesized through the halogenation of nonane. The process involves the selective bromination and chlorination of nonane under controlled conditions. Typically, bromination is achieved using bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. Chlorination can be carried out using chlorine gas (Cl₂) under similar conditions. The reaction is as follows: [ \text{C}9\text{H}{20} + \text{Br}_2 \rightarrow \text{C}9\text{H}{19}\text{Br} + \text{HBr} ] [ \text{C}9\text{H}{19}\text{Br} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{18}\text{BrCl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where nonane is subjected to bromination and chlorination. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9-chlorononane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide (NaOH) can yield 9-chlorononan-1-ol. [ \text{C}{18}\text{BrCl} + \text{NaOH} \rightarrow \text{C}{18}\text{ClOH} + \text{NaBr} ]

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 9-chloronon-1-ene. [ \text{C}{18}\text{BrCl} + \text{KOtBu} \rightarrow \text{C}{17}\text{Cl} + \text{KBr} + \text{tBuOH} ]

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium cyanide (NaCN).

    Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).

Major Products:

  • 9-Chlorononan-1-ol
  • 9-Chloronon-1-ene

Scientific Research Applications

1-Bromo-9-chlorononane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

    Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.

    Biological Studies: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-9-chlorononane involves its reactivity as a haloalkane. The presence of halogen atoms makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

1-Bromo-9-chlorononane can be compared with other similar haloalkanes, such as:

    1-Bromo-9-fluorononane: Similar structure but with a fluorine atom instead of chlorine.

    1-Chloro-9-bromononane: Similar structure but with the positions of bromine and chlorine atoms reversed.

    1-Iodo-9-chlorononane: Similar structure but with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The compound’s distinct reactivity profile makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-9-chlorononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrCl/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPYAHAFRYQIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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